5-Chloro-1,3,4-oxadiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and one chlorine atom. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization with chlorinating agents . The reaction conditions often require specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form larger ring systems through cyclization.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
5-Chloro-1,3,4-oxadiazole-2-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer properties.
Agriculture: The compound is used in the development of agrochemicals, including herbicides and insecticides.
Material Science: It is utilized in the creation of high-energy materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interact with DNA to exert its effects. The exact pathways depend on the specific application and the molecular structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with different electronic properties and applications.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole Derivatives: Various derivatives with different substituents can have unique properties and applications.
Uniqueness
5-Chloro-1,3,4-oxadiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
5-Chloro-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a five-membered ring with two nitrogen atoms and one oxygen atom, along with a carboxylic acid group at the 2-position and a chlorine atom at the 5-position. This unique structure influences its chemical reactivity and biological activity. The presence of the carboxylic acid group is particularly relevant for interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits antimicrobial , antifungal , and anticancer properties:
- Antimicrobial Activity : Compounds containing oxadiazole moieties have been shown to possess significant antimicrobial effects. For instance, studies have demonstrated that derivatives of oxadiazoles can inhibit the growth of various bacterial strains (e.g., Escherichia coli and Staphylococcus aureus) .
- Antifungal Activity : Similar studies suggest that oxadiazole derivatives can effectively combat fungal infections. The structural characteristics of this compound enhance its potential as an antifungal agent .
- Anticancer Activity : The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), suggesting its potential as a therapeutic agent in cancer treatment .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving thiosemicarbazides and carboxylic acids. These methods allow for the introduction of different substituents that can modulate the biological activity of the resulting compounds .
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Antimicrobial Screening : A series of oxadiazole derivatives were synthesized and screened for antimicrobial activity. Results indicated that specific substitutions on the oxadiazole ring significantly enhanced antibacterial potency .
- Cytotoxicity Assays : In studies assessing cytotoxicity against various cancer cell lines, this compound derivatives showed promising results with IC50 values indicating effective inhibition of cell proliferation .
Comparative Analysis
To better understand the biological activity of this compound in relation to other compounds, a comparative analysis is presented below:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Chlorine at position 5; carboxylic acid group | Antimicrobial, antifungal, anticancer | Enhanced solubility and reactivity |
5-Nitro-1,3,4-Oxadiazole | Nitro group at position 5 | Antibacterial | Stronger electron-withdrawing properties |
2-Carboxy-5-methyl-1,3,4-Oxadiazole | Methyl group at position 5 | Varies; less studied | Potentially different activity profile |
Properties
Molecular Formula |
C3HClN2O3 |
---|---|
Molecular Weight |
148.50 g/mol |
IUPAC Name |
5-chloro-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C3HClN2O3/c4-3-6-5-1(9-3)2(7)8/h(H,7,8) |
InChI Key |
YTAKSRHEHDSHOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(O1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.